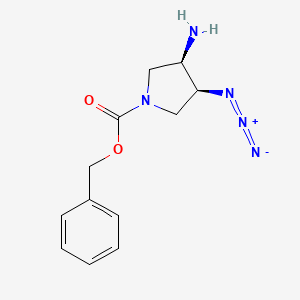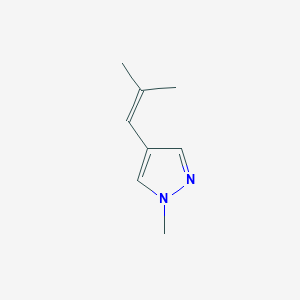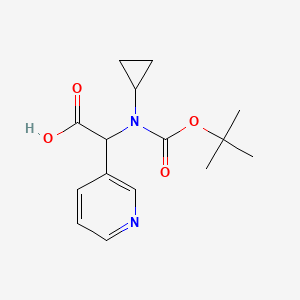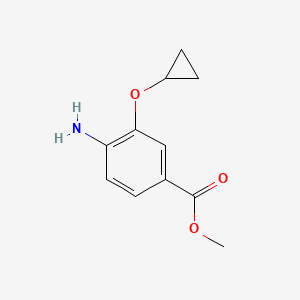
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group (-N₃) and an amino group (-NH₂) on a pyrrolidine ring, which is further substituted with a benzyl ester group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under controlled conditions.
Benzyl Ester Formation: The benzyl ester group can be introduced through esterification reactions involving benzyl alcohol and the carboxylic acid group on the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azido group can be reduced to an amino group, resulting in the formation of a diamine compound.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as primary amines (R-NH₂) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in bioconjugation reactions, such as click chemistry, to attach the compound to biomolecules like proteins and nucleic acids for various biological studies.
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
- rac-benzyl (3R,4S)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
- rac-benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- rac-benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., azido, chlorosulfonyl, fluoropiperidine) on the pyrrolidine ring distinguishes these compounds from each other.
- Reactivity: The different functional groups confer unique reactivity profiles, influencing the types of reactions they undergo and their applications.
- Applications: While all these compounds can be used in synthetic chemistry, their specific applications may vary based on their functional groups and reactivity.
Propiedades
Fórmula molecular |
C12H15N5O2 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c13-10-6-17(7-11(10)15-16-14)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m1/s1 |
Clave InChI |
XHAIWYOODAWKCW-MNOVXSKESA-N |
SMILES isomérico |
C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
SMILES canónico |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)


![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)



![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)

